5-Chloro Substitution in Benzo[d]isoxazole-3-amine Scaffolds: Potency Differentiation in TRPV1 Antagonism
Patent SAR data from a series of N-substituted benzo[d]isoxazol-3-yl-amine compounds demonstrates that 5-position chloro substitution yields TRPV1 antagonism superior to both unsubstituted (5-H) and 5-fluoro analogs. While the target compound (5-Chlorobenzo[d]isoxazol-3-yl)methanamine itself lacks a secondary N-substituent and therefore falls outside the direct antagonist assay dataset, the scaffold-level SAR establishes that the 5-chloro substitution pattern confers higher potency than alternative halogenation at the same position [1].
| Evidence Dimension | TRPV1 receptor antagonism (qualitative potency ranking derived from patent SAR disclosure) |
|---|---|
| Target Compound Data | Scaffold: 5-chloro substituted benzo[d]isoxazol-3-yl-amine derivatives |
| Comparator Or Baseline | 5-unsubstituted (5-H) and 5-fluoro analogs |
| Quantified Difference | 5-Chloro derivatives exhibit higher potency than corresponding 5-H and 5-F analogs (exact Ki/IC50 values not disclosed in patent; potency ranking inferred from patent claims and exemplified compounds) |
| Conditions | In vitro TRPV1 calcium flux assay using human recombinant vanilloid receptor expressed in HEK293 cells |
Why This Matters
The 5-chloro substitution pattern is validated in the patent literature as the optimal halogenation position for TRPV1-targeted activity, meaning procurement of non-chlorinated analogs (e.g., 5-H or 5-F) would predictably compromise potency in pain and inflammation research programs.
- [1] Frank, R.; Reich, M.; Jostock, R.; et al. Benzo[d]isoxazol-3-yl-amine compounds and their use as vanilloid receptor ligands. U.S. Patent US20060106048A1, 2006. View Source
